3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid: is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Bromination and Fluorination: The starting material, 2-hydroxy-3-nitro-4-methylpyridine, undergoes bromination and fluorination reactions.
Hydrolysis and Reduction: The intermediate products are then subjected to hydrolysis and reduction reactions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out at room temperature with careful control of solvent selection and reaction conditions to minimize side reactions and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the effects of halogenated phenyl compounds on biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
2-(2-Bromo-3-fluorophenyl)acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a hydroxypropanoic acid moiety
2-Bromo-3-fluorophenol: This compound lacks the hydroxypropanoic acid moiety and is used as an intermediate in organic synthesis.
Uniqueness: 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14) |
InChI Key |
PAZJSMKXVOLFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.